molecular formula C31H24F3NO4 B12306646 Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B12306646
M. Wt: 531.5 g/mol
InChI Key: JOBSKOBXLFDFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethylphenyl group, and a phenylalanine backbone. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine typically involves the following steps:

    Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Trifluoromethylation: The phenyl ring of the protected phenylalanine is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products

    Deprotected Amino Acid: L-phenylalanine with a trifluoromethylphenyl group.

    Peptides: Peptides containing this compound as a residue.

Scientific Research Applications

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely used in scientific research, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: In the design and development of peptide-based drugs.

    Biochemistry: For studying protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-trifluoromethyl-D-homophenylalanine
  • Fmoc-4-trifluoromethyl-L-homophenylalanine

Uniqueness

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is unique due to its specific combination of the Fmoc protecting group, the trifluoromethylphenyl group, and the L-phenylalanine backbone. This combination imparts distinct chemical and physical properties that are advantageous in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C31H24F3NO4

Molecular Weight

531.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37)

InChI Key

JOBSKOBXLFDFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

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